molecular formula C6H3BrClNO2 B1407557 5-Bromo-2-hydroxynicotinoyl chloride CAS No. 1706445-00-2

5-Bromo-2-hydroxynicotinoyl chloride

Cat. No.: B1407557
CAS No.: 1706445-00-2
M. Wt: 236.45 g/mol
InChI Key: OLLOTZCDKDAZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxynicotinoyl chloride is a halogenated nicotinic acid derivative with the molecular formula C₆H₃BrClNO₂ (calculated molecular weight: ~235.35 g/mol). Its structure features a pyridine ring substituted with a hydroxyl group at position 2, a bromine atom at position 5, and an acyl chloride (–COCl) functional group. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds.

Properties

CAS No.

1706445-00-2

Molecular Formula

C6H3BrClNO2

Molecular Weight

236.45 g/mol

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H,9,11)

InChI Key

OLLOTZCDKDAZDZ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1Br)C(=O)Cl

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-chloronicotinaldehyde (CAS 228251-24-9)

Structural and Functional Differences

  • Molecular Formula: C₆H₃BrClNO (vs. C₆H₃BrClNO₂ for the target compound).
  • Functional Groups : Contains an aldehyde (–CHO) and a chlorine atom at position 2 (vs. hydroxyl (–OH) and acyl chloride (–COCl) in the target compound).
  • Molecular Weight : 220.45 g/mol (vs. ~235.35 g/mol) .

5-Bromo-2-hydroxynicotinic Acid

Key Differences

  • Functional Group : Contains a carboxylic acid (–COOH) instead of an acyl chloride.
  • Reactivity : The carboxylic acid is less reactive than the acyl chloride, requiring activation (e.g., via thionyl chloride) for ester or amide formation.
  • Applications : Primarily used as a precursor to the acyl chloride derivative.

5-Chloro-2-hydroxynicotinoyl Chloride

Structural Comparison

  • Substitutes bromine with chlorine at position 4.
  • Impact on Reactivity : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce steric hindrance and alter electronic effects, influencing reaction rates in cross-coupling processes.

Data Table: Comparative Analysis

Property 5-Bromo-2-hydroxynicotinoyl Chloride 5-Bromo-2-chloronicotinaldehyde 5-Bromo-2-hydroxynicotinic Acid
Molecular Formula C₆H₃BrClNO₂ C₆H₃BrClNO C₆H₄BrNO₃
Molecular Weight (g/mol) ~235.35 220.45 ~218.01
Key Functional Groups –COCl, –OH, Br –CHO, –Cl, Br –COOH, –OH, Br
Reactivity High (acyl chloride) Moderate (aldehyde) Low (carboxylic acid)
Primary Use Synthesis of amides/esters Condensation reactions Precursor to acyl chloride

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